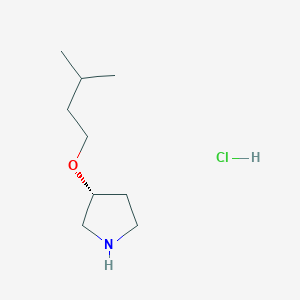

(3R)-3-(3-methylbutoxy)pyrrolidine hydrochloride

Description

(3R)-3-(3-methylbutoxy)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities

Properties

IUPAC Name |

(3R)-3-(3-methylbutoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO.ClH/c1-8(2)4-6-11-9-3-5-10-7-9;/h8-10H,3-7H2,1-2H3;1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWLKUQPNJLSIW-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1CCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCO[C@@H]1CCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2031242-18-7 | |

| Record name | (3R)-3-(3-methylbutoxy)pyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(3-methylbutoxy)pyrrolidine hydrochloride typically involves the reaction of (3R)-3-hydroxypyrrolidine with 3-methylbutyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and recrystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(3-methylbutoxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the alkoxy group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: N-oxides of (3R)-3-(3-methylbutoxy)pyrrolidine.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted pyrrolidine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

1.1 Antibacterial Activity

Recent studies have explored the potential antibacterial properties of pyrrolidine derivatives, including (3R)-3-(3-methylbutoxy)pyrrolidine hydrochloride. Research indicates that compounds with a pyrrolidine core can inhibit the activity of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. For instance, a focused library screening identified novel inhibitors against PBP3 in Pseudomonas aeruginosa, highlighting the structural features that enhance antibacterial activity. The incorporation of specific functional groups into the pyrrolidine framework significantly influences the compound's efficacy against multidrug-resistant bacterial strains .

Table 1: Antibacterial Efficacy of Pyrrolidine Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Pseudomonas aeruginosa | 5 µg/mL |

| Pyrrolidine-2,3-dione | Staphylococcus aureus | 0.96 - 7.81 µg/mL |

| Pyrrolidine-based inhibitors | Escherichia coli | >10 µg/mL |

Neuropharmacology

2.1 Potential Neuroprotective Effects

The structural characteristics of this compound suggest possible interactions with neurotransmitter systems. Studies on similar pyrrolidine compounds have shown promise in modulating neuroreceptors, potentially leading to neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where modulation of neurotransmitter pathways could alleviate symptoms or slow disease progression .

Synthesis and Chemical Properties

3.1 Synthetic Pathways

The synthesis of this compound involves multi-step reactions that allow for the introduction of various substituents on the pyrrolidine ring. The ability to modify this compound's structure enhances its pharmacological profile, making it a versatile scaffold for drug development .

Table 2: Synthesis Overview

| Step | Reagent/Condition | Product |

|---|---|---|

| 1 | Reaction of 3-methylbutanol with pyrrolidine | Intermediate Pyrrolidine Derivative |

| 2 | Hydrochloric acid treatment | This compound |

Future Directions and Case Studies

4.1 Research Implications

The ongoing exploration of this compound in various biological contexts suggests its potential as a lead compound for further optimization. Case studies have demonstrated its effectiveness in specific assays targeting bacterial pathogens and its possible applications in neuropharmacology.

4.2 Notable Case Studies

- A study on pyrrolidine derivatives indicated promising results against resistant strains of bacteria, emphasizing the need for continued research into their mechanisms of action and potential clinical applications .

- Another investigation highlighted the role of specific substitutions on the pyrrolidine ring that significantly enhanced neuroprotective effects in animal models, paving the way for future therapeutic developments .

Mechanism of Action

The mechanism of action of (3R)-3-(3-methylbutoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

- (3R)-3-(3-methylbutoxy)pyrrolidine

- (3S)-3-(3-methylbutoxy)pyrrolidine

- (3R)-3-(2-methylbutoxy)pyrrolidine

Uniqueness

(3R)-3-(3-methylbutoxy)pyrrolidine hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct biological and chemical properties. Its (3R) configuration and the presence of the 3-methylbutoxy group make it a valuable compound for stereoselective synthesis and receptor binding studies.

Biological Activity

(3R)-3-(3-methylbutoxy)pyrrolidine hydrochloride is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its specific stereochemistry and functional groups, is being investigated for its potential applications in pharmacology and biochemistry.

- IUPAC Name: (3R)-3-(3-methylbutoxy)pyrrolidine; hydrochloride

- Molecular Formula: C₉H₂₀ClNO

- Molecular Weight: 193.72 g/mol

- Appearance: Oil

- Storage Temperature: 4 °C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound may act as an agonist or antagonist, modulating biochemical pathways critical for cellular functions. Understanding its binding affinity and selectivity is crucial for elucidating its pharmacological effects.

Anticancer Activity

Recent studies have indicated that pyrrolidine derivatives exhibit moderate antineoplastic activity. For instance, in vitro tests using the MTT assay demonstrated that compounds similar to this compound showed significant cytotoxicity against cervical cancer cells (HeLa) and gastric cancer cells (SGC-7901). The observed cytotoxicity was concentration-dependent, with higher concentrations leading to increased inhibition of cell proliferation .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of pyrrolidine derivatives. In a study utilizing the LPS-induced RAW264.7 macrophage model, certain derivatives demonstrated robust anti-inflammatory activity, suggesting that this compound may share similar properties .

Structure-Activity Relationship (SAR)

The structure-activity relationship of pyrrolidine compounds suggests that modifications to the pyrrolidine ring can significantly influence biological activity. For this compound, the presence of the 3-methylbutoxy group enhances its effectiveness as a ligand in receptor binding studies .

Comparative Analysis with Similar Compounds

| Compound Name | Activity Type | Notes |

|---|---|---|

| (3R)-3-(2-methylbutoxy)pyrrolidine | Anticancer | Moderate activity against cancer cell lines |

| (3S)-3-(3-methylbutoxy)pyrrolidine | Anticancer | Less potent than the R-isomer |

| (3R)-2-(3-methylbutoxy)pyrrolidine | Anti-inflammatory | Exhibited weak anti-inflammatory properties |

Case Studies

- Antitumor Efficacy : A study evaluated various pyrrolidine derivatives, including this compound, against HeLa and SGC-7901 cells. Results indicated a significant reduction in cell viability at higher concentrations, supporting its potential as an anticancer agent .

- Inflammation Modulation : Another research effort focused on the anti-inflammatory effects of pyrrolidine compounds in RAW264.7 macrophages, where several derivatives exhibited varying degrees of inhibition on nitric oxide production induced by LPS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.